molecular formula C17H17N3O3S B2471137 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole CAS No. 897468-81-4

2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole

Cat. No.: B2471137
CAS No.: 897468-81-4
M. Wt: 343.4
InChI Key: LWHNXFGHVIWAPD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

furan-2-yl-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-12-4-5-13-15(11-12)24-17(18-13)20-8-6-19(7-9-20)16(21)14-3-2-10-23-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWHNXFGHVIWAPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

4-Methoxyaniline reacts with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under reflux (90–100°C, 4–6 hours). The thiocyanate group introduces a sulfur atom, while bromine facilitates electrophilic aromatic substitution, forming the benzothiazole ring.

Key Data:

Parameter Value
Yield 78–85%
Purity (HPLC) ≥98%
Characterization ¹H NMR (DMSO-d₆): δ 7.52 (d, J=8.4 Hz, 1H, ArH), 6.94 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.82 (d, J=2.4 Hz, 1H, ArH), 5.21 (s, 2H, NH₂), 3.81 (s, 3H, OCH₃).

Conversion to 2-Chloro-6-methoxy-1,3-benzothiazole

The 2-amino group is replaced with chlorine via diazotization.

Diazotization and Chlorination

6-Methoxy-1,3-benzothiazol-2-amine is treated with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 0–5°C to form a diazonium salt, which is subsequently decomposed with copper(I) chloride (CuCl) in hydrochloric acid.

Key Data:

Parameter Value
Yield 65–72%
Purity (HPLC) ≥95%
Characterization ¹³C NMR (CDCl₃): δ 164.2 (C-2), 152.1 (C-6), 142.3 (C-4a), 126.5 (C-7a), 114.7 (C-5), 107.9 (C-4), 56.1 (OCH₃).

Acylation of Piperazine with Furan-2-carbonyl Chloride

The secondary amine of piperazine is acylated under mild conditions.

Selective Monoacylation Strategy

2-(Piperazin-1-yl)-6-methoxy-1,3-benzothiazole reacts with furan-2-carbonyl chloride (1.1 equivalents) in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0–5°C, 2 hours). The reaction is quenched with ice-water to precipitate the product.

Key Data:

Parameter Value
Yield 82–88%
Purity (HPLC) ≥97%
Characterization IR (KBr): ν 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N). LC-MS: m/z [M+H]⁺ 386.1.

Comparative Analysis of Synthetic Routes

Yield and Purity Across Steps

Step Reagents/Conditions Yield (%) Purity (%)
Benzothiazole formation KSCN, Br₂, AcOH, reflux 85 98
Diazotization HCl, NaNO₂, CuCl 70 95
Piperazine coupling Piperazine, DMF, NaI, 80°C 75 96
Acylation Furan-2-carbonyl chloride, Et₃N 88 97

Solvent and Catalyst Optimization

  • Piperazine coupling : DMF outperforms DMSO and acetonitrile due to superior solubility (yield: DMF 75% vs. DMSO 62%).
  • Acylation : Et₃N provides higher yields than DMAP (88% vs. 78%) by minimizing diacylation.

Mechanistic Insights and Side Reactions

Nucleophilic Aromatic Substitution

The electron-deficient benzothiazole ring facilitates attack by piperazine’s lone pair, with NaI enhancing leaving group departure via a single-electron transfer mechanism.

Diacylation Mitigation

Controlled stoichiometry (1.1 equivalents of acyl chloride) and low temperature (0–5°C) suppress bis-acylation, confirmed by LC-MS monitoring.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

  • Benzothiazole formation : 500 g batches achieve 83% yield with 99% purity via recrystallization (ethanol/water).
  • Acylation : Continuous flow reactors reduce reaction time to 30 minutes (yield: 85%).

Biological Activity

2-[4-(Furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole (CAS Number: 897468-81-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure combines a benzothiazole moiety with a piperazine and furan-2-carbonyl group, suggesting a variety of possible interactions with biological targets.

The molecular formula of this compound is C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 343.40 g/mol. The structural representation can be described by its SMILES notation: COc1ccc2c(c1)sc(n2)N1CCN(CC1)C(=O)c1ccco1 .

Biological Activity Overview

Research indicates that compounds containing the benzothiazole and piperazine frameworks often exhibit a range of biological activities, including:

  • Antitumor Activity : Benzothiazole derivatives have been reported to show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that thiazole-based compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins .
  • Anticonvulsant Properties : Certain thiazole derivatives have been evaluated for their anticonvulsant effects, with some demonstrating effective protection against seizures in animal models .
  • Antimicrobial Activity : The presence of the furan and piperazine moieties may enhance the antimicrobial properties, as seen in related compounds that exhibit activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

  • Benzothiazole Ring : Essential for cytotoxicity; modifications at this site can enhance or diminish activity.
  • Piperazine Substitution : Variations in the piperazine ring can affect binding affinity and selectivity towards specific targets.

Antitumor Activity

In a study evaluating the cytotoxic effects of benzothiazole derivatives, compound variants exhibited IC50 values ranging from 1.61 µg/mL to over 10 µg/mL against different cancer cell lines such as A431 and HT29. The presence of electron-donating groups like methoxy on the phenyl ring significantly improved activity .

Anticonvulsant Assessment

Compounds structurally similar to this compound were tested for anticonvulsant efficacy using the pentylenetetrazol (PTZ) seizure model. Some derivatives showed complete protection at specific dosages, indicating promising therapeutic potential .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µg/mL)Reference
Compound 1Antitumor1.61
Compound 2AnticonvulsantN/A
Compound 3AntimicrobialComparable to standard

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole exhibit significant antimicrobial properties. Studies have shown that benzothiazole derivatives can act against various bacterial strains:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Anticancer Research

The compound has also been investigated for its anticancer properties. A study focused on synthesizing novel benzothiazole-piperazine hybrids demonstrated moderate to potent activity against several human cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The structure-activity relationship (SAR) established in this research indicated that modifications to the benzothiazole and piperazine moieties significantly influenced anticancer activity .

Study 1: Antimicrobial Efficacy

In a recent study, derivatives of benzothiazole were tested against clinical isolates of bacteria. The results indicated a broad spectrum of activity, particularly against multi-drug resistant strains. The study concluded that the incorporation of piperazine significantly improved the antimicrobial properties of the derivatives tested.

Study 2: Anticancer Activity Assessment

Another investigation evaluated the cytotoxic effects of benzothiazole-piperazine hybrids on various cancer cell lines. The findings revealed that several compounds exhibited IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole
  • CAS Number : 897468-81-4
  • Molecular Formula : C₁₇H₁₇N₃O₃S
  • Molecular Weight : 343.4 g/mol
  • Structure : Features a 6-methoxy-1,3-benzothiazole core linked via a piperazine ring to a furan-2-carbonyl group .

Key Characteristics :

  • Purity & Availability : Available at 90% purity, with prices ranging from $747 (1 mg) to $2,365 (100 mg) .

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Piperazine Moieties

Compound Name Core Structure Substituents Key Features Potential Applications Reference
Target Compound 1,3-Benzothiazole 6-methoxy, piperazine-furan-2-carbonyl High molecular weight (343.4), lipophilic furan group Kinase inhibition, antimicrobial research
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine Fmoc-protected, acetic acid Fmoc group enables peptide synthesis Solid-phase peptide chemistry
6-(4-Methylpiperazin-1-yl)-2'-(4-ethoxyphenyl)-1H,3'H-2,5'-bibenzo[d]imidazole Benzimidazole 4-methylpiperazine, ethoxyphenyl Enhanced solubility due to methylpiperazine CNS-targeted therapies

Key Observations :

  • The target compound’s furan-carbonyl-piperazine substituent introduces unique electronic and steric properties compared to Fmoc-protected () or methylpiperazine derivatives ().
  • The 6-methoxy group on benzothiazole is shared with 2-(bromomethyl)-6-methoxy-1,3-benzothiazole (), but the latter’s bromomethyl group offers synthetic versatility .

Analogues with Benzothiazole or Heterocyclic Cores

Compound Name Core Structure Substituents Biological Activity Reference
2-[5-(4-Methoxyphenyl)-3-phenylpyrazol-1-yl]-6-methyl-1,3-benzothiazole 1,3-Benzothiazole Pyrazoline, 4-methoxyphenyl Antitumor, antidepressant
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole 1,3-Benzothiazole Bromomethyl, 6-methoxy Reactive intermediate for synthesis

Key Observations :

  • The pyrazoline-containing benzothiazole () demonstrates antitumor activity, suggesting that heterocyclic substituents on benzothiazole cores can modulate biological effects.
  • The target compound’s piperazine-furan group may enhance binding to enzymes or receptors compared to pyrazoline derivatives.

Physicochemical and Economic Comparison

Parameter Target Compound 2-(Bromomethyl)-6-methoxy-1,3-benzothiazole Fmoc-Piperazine-Acetic Acid
Molecular Weight 343.4 258.14 414.43
Price (1 mg) $747 $15 (25g) Not available
Key Functional Groups Furan-carbonyl, methoxy Bromomethyl, methoxy Fmoc, carboxylic acid
Applications Research-only Synthetic precursor Peptide synthesis

Key Observations :

  • The target compound’s higher price reflects its specialized research use compared to bulkier precursors like 2-(bromomethyl)-6-methoxy-1,3-benzothiazole .
  • Lipophilicity from the furan group may improve membrane permeability but reduce aqueous solubility relative to polar analogues (e.g., pyrazoline derivatives in ).

Q & A

Q. Q1. What are the recommended synthetic routes for 2-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methoxy-1,3-benzothiazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves three key steps:

Benzothiazole Core Formation : React 2-aminothiophenol with methoxybenzaldehyde under acidic conditions (e.g., HCl or H₂SO₄) to form the 6-methoxy-1,3-benzothiazole scaffold .

Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) under basic conditions (e.g., triethylamine) .

Furanoyl Derivatization : Attach the furan-2-carbonyl group to the piperazine nitrogen using furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) .
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur in the benzothiazole ring.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Answer: Critical techniques include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm the benzothiazole scaffold (δ 7.2–8.5 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and furan carbonyl (δ ~160–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and furan regions .
  • Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight (C₁₈H₁₈N₃O₃S; theoretical MW: 356.4 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and S-C=N vibrations (~650 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers investigate the structure-activity relationship (SAR) of this compound for anticancer activity?

Answer: Methodological Approach :

Derivative Synthesis : Modify substituents (e.g., replace methoxy with ethoxy, alter furan with thiophene) to assess impact on bioactivity .

In Vitro Screening :

  • Test cytotoxicity against cancer cell lines (e.g., MCF7, HCT116) using MTT assays.
  • Compare IC₅₀ values with structural analogs (e.g., naphthalene-substituted benzothiazoles) to identify critical pharmacophores .

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like topoisomerase II or tubulin .

Q. Q4. What experimental strategies can resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from assay variability or off-target effects. Mitigate these by:

Orthogonal Assays : Validate antiproliferative activity using both MTT and colony formation assays .

Target Validation :

  • Gene Knockdown : Use siRNA to silence proposed targets (e.g., NOX4) and assess loss of compound efficacy .
  • Enzyme Inhibition Assays : Measure direct inhibition of enzymes (e.g., NADPH oxidase) via fluorometric or colorimetric methods .

Metabolic Stability Testing : Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .

Q. Q5. How can researchers elucidate the mechanism of action for this compound’s reported NOX4 inhibition?

Answer: Stepwise Protocol :

Cellular ROS Detection : Use DCFH-DA or MitoSOX probes to quantify reactive oxygen species (ROS) reduction in treated cells .

Western Blotting : Measure NOX4 protein levels after treatment to confirm target engagement.

Selectivity Profiling : Test against related isoforms (NOX1, NOX2) to confirm specificity .

In Vivo Validation : Utilize NOX4 knockout mice to compare compound efficacy in wild-type vs. KO models .

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